H-Glu(OcHex)-OH

Vue d'ensemble

Description

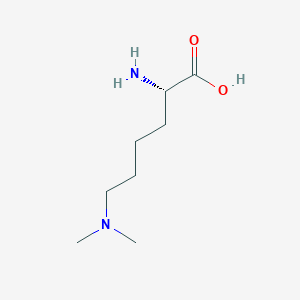

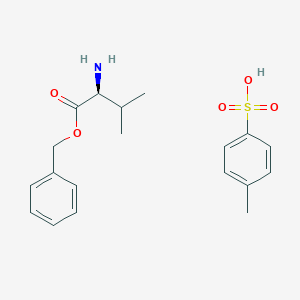

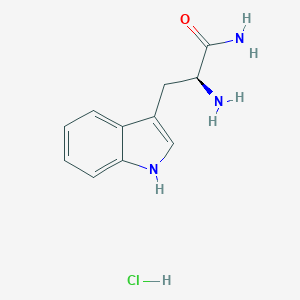

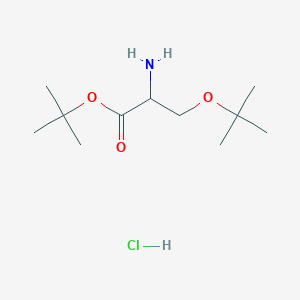

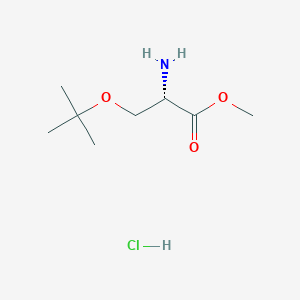

H-Glu(OcHex)-OH is a chemical compound that is a derivative of glutamic acid . It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds .

Synthesis Analysis

The synthesis of H-Glu(OcHex)-OH involves the use of protected amino acid building blocks for peptide synthesis . The “Otbu” group (tert-Butyl) protects the carboxylic acid side chain of glutamic acid, allowing for selective peptide chain formation . The allyl ester functionality can be subsequently cleaved under mild conditions to reveal the free carboxylic.Molecular Structure Analysis

The molecular formula of H-Glu(OcHex)-OH is C18H26ClNO4 . The molecular weight is 355.86 .Chemical Reactions Analysis

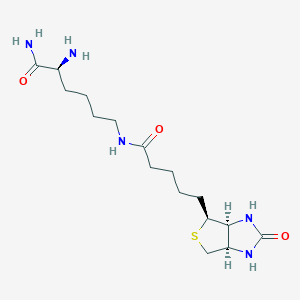

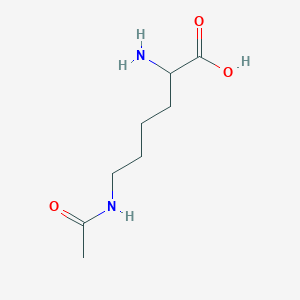

H-Glu(OcHex)-OH is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

H-Glu(OcHex)-OH is a solid substance . It is white to off-white in color . The solubility of H-Glu(OcHex)-OH in DMSO is 10 mg/mL .Applications De Recherche Scientifique

Hyperinsulinemic-Euglycemic Clamps Using Stable Isotope-Labeled Glucose

- Field : Metabolic Diseases Research

- Application Summary : A method using [6,6-2H]glucose as a tracer in mice was developed to evaluate insulin action and glucose metabolism in vivo .

- Methods : A bolus of [6,6-2H]glucose (600 μg kg−1) was administered via catheter followed by continuous infusion of [6,6-2H]glucose at the rate of 30 g kg− min− for 90 min to maintain steady-state conditions .

- Results : The method was tested in a high-fat diet (HFD)-induced obese mouse model. The results indicate that glucose production and insulin resistance were dramatically increased in HFD-fed mice compared to RD-fed animals .

Hyperinsulinemic-Euglycemic Clamps Using Stable Isotope-Labeled Glucose

- Field : Metabolic Diseases Research

- Application Summary : A method using [6,6-2H]glucose as a tracer in mice was developed to evaluate insulin action and glucose metabolism in vivo .

- Methods : A bolus of [6,6-2H]glucose (600 μg kg−1) was administered via catheter followed by continuous infusion of [6,6-2H]glucose at the rate of 30 g kg− min− for 90 min to maintain steady-state conditions .

- Results : The method was tested in a high-fat diet (HFD)-induced obese mouse model. The results indicate that glucose production and insulin resistance were dramatically increased in HFD-fed mice compared to RD-fed animals .

Safety And Hazards

Orientations Futures

H-Glu(OcHex)-OH, as a derivative of glutamate, has potential applications in the field of neuroscience . Glutamate is the most abundant neurotransmitter in the mammalian CNS, the precursor for the inhibitory neurotransmitter γ-aminobutyric acid, and one metabolic step from the tricarboxylic acid cycle intermediate α-ketoglutarate . Future research may focus on the role of H-Glu(OcHex)-OH in these processes .

Relevant papers on H-Glu(OcHex)-OH can be found in the references .

Propriétés

IUPAC Name |

(2S)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYMWKYNCWQUOY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Glu(OcHex)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.